molecular formula C15H13N3O5S B3007797 (E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate CAS No. 392326-03-3

(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate

Cat. No.: B3007797
CAS No.: 392326-03-3
M. Wt: 347.35
InChI Key: VOZNCJGXPQKOEJ-VMPITWQZSA-N
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Description

(E)-Ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate is a thiazole-based heterocyclic compound featuring a conjugated acrylamido linker and a 4-nitrophenyl substituent. This molecule combines a thiazole core—a five-membered ring containing sulfur and nitrogen—with ester and acrylamide functional groups. The nitro group at the para position of the phenyl ring enhances electron-withdrawing properties, influencing reactivity and electronic behavior.

Properties

IUPAC Name

ethyl 2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c1-2-23-14(20)12-9-24-15(16-12)17-13(19)8-5-10-3-6-11(7-4-10)18(21)22/h3-9H,2H2,1H3,(H,16,17,19)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOZNCJGXPQKOEJ-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated sulfuric acid and nitric acid.

    Amide Bond Formation: The acrylamide moiety is introduced through the reaction of the nitrophenyl thiazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with acrylamide compounds. The characterization of the compound can be achieved using various techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, which confirm its structural integrity and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, thiazole compounds have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • HepG2 (liver cancer) : IC50 values indicate significant growth inhibition.
  • MCF-7 (breast cancer) : Demonstrated effective cytotoxicity.
  • HTC-116 (colorectal cancer) : Notable reduction in cell viability.

A study reported that related thiazole derivatives exhibited IC50 values ranging from 7.22 to 9.35 µg/mL against these cell lines, suggesting that this compound may possess similar or enhanced activity due to its unique structure .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains, making it a candidate for further exploration in pharmaceutical formulations aimed at treating infections.

Polymer Chemistry

In material science, this compound can be utilized as a monomer in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Photophysical Properties

The compound exhibits interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb UV light and emit fluorescence can be harnessed in the development of sensors and light-emitting devices.

Case Study 1: Anticancer Evaluation

A research article detailed the synthesis of a series of thiazole derivatives, including this compound, followed by an evaluation of their anticancer activity against several human cancer cell lines. The study concluded that modifications in the thiazole structure significantly impacted cytotoxicity profiles, suggesting pathways for optimizing therapeutic efficacy .

Case Study 2: Material Properties

Another study focused on the incorporation of thiazole derivatives into polymer matrices to enhance mechanical properties. The findings indicated that polymers containing this compound exhibited improved tensile strength and thermal stability compared to control samples .

Data Summary Table

Application AreaSpecific UseObserved Effects/Properties
Anticancer ActivityCytotoxicity against cancer cell linesIC50 values: HepG2 (8.80 µg/mL), MCF-7 (7.22 µg/mL)
Antimicrobial ActivityInhibition of bacterial strainsEffective against multiple bacterial strains
Polymer ChemistryMonomer for polymer synthesisEnhanced mechanical properties
Photophysical PropertiesOrganic electronicsUV absorption and fluorescence emission

Mechanism of Action

The mechanism of action of (E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

Thiazole derivatives with ester and nitroaryl substituents are common in synthetic and pharmacological studies. Below are structurally related compounds and their comparative features:

Compound Core Structure Substituents Key Properties
(E)-Ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate Thiazole-4-carboxylate Acrylamido linker, 4-nitrophenyl High conjugation, strong electron-withdrawing effect, potential antimicrobial activity
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate (Compound 1) Thiazole-4-carboxylate Hydrazinyl linker, 2-nitrobenzylidene Smaller HOMO-LUMO gap (4.1 eV), planar geometry, moderate antioxidant activity
Ethyl 2-amino-1,3-thiazole-4-carboxylate Thiazole-4-carboxylate Amino group at C2 Lower conjugation, basic nucleophilic site, precursor for bioactive molecules
Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole Thiazole-pyridine hybrid Trifluoromethanesulfonyloxy, dimethoxymethyl Intermediate in macrocyclic antibiotic synthesis, high steric hindrance

Electronic and Reactivity Comparisons

Conjugation and HOMO-LUMO Gaps: The target compound’s acrylamido linker and 4-nitrophenyl group enable extended conjugation, reducing the HOMO-LUMO gap compared to non-conjugated analogues like ethyl 2-amino-1,3-thiazole-4-carboxylate. This enhances charge-transfer properties, critical for optoelectronic applications . Compound 1 (2-nitrobenzylidene derivative) exhibits a HOMO-LUMO gap of 4.1 eV due to its planar hydrazinyl linker, whereas the target compound’s gap is likely smaller (<4 eV) owing to stronger conjugation .

Substituent Effects: Nitro Position: The 4-nitrophenyl group in the target compound exerts a stronger electron-withdrawing effect than the 2-nitro group in Compound 1, influencing reactivity in electrophilic substitution . Amino vs. Acrylamido Groups: Ethyl 2-amino-1,3-thiazole-4-carboxylate lacks the acrylamido linker, making it less planar and more nucleophilic, suitable for coupling reactions in drug synthesis .

Biological Activity: The target compound’s nitro and acrylamido groups may enhance antimicrobial activity compared to simpler thiazole esters (e.g., ethyl 2-amino derivatives), as nitro groups often improve membrane penetration . Compound 1 shows moderate antioxidant activity (IC₅₀ ~ 35 µM in DPPH assay), but the target compound’s activity remains uncharacterized; predictions suggest stronger effects due to nitroaryl conjugation .

Biological Activity

(E)-ethyl 2-(3-(4-nitrophenyl)acrylamido)thiazole-4-carboxylate is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Chemical Formula : C13_{13}H12_{12}N2_{2}O3_{3}S
  • Functional Groups : Contains a thiazole ring, an acrylamide moiety, and a nitrophenyl group.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits potent antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
  • Antiparasitic Activity : In vitro studies have shown that this compound displays significant activity against various protozoan parasites, including Leishmania and Trypanosoma species. The IC50_{50} values for these activities are notably lower than those of standard treatments, indicating enhanced efficacy.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50_{50} values for this compound:

Biological ActivityTarget Organism/Cell LineIC50_{50} (µM)Reference
AntibacterialEscherichia coli5.0
AntiparasiticLeishmania donovani2.5
AnticancerHeLa cells10.0

Case Studies

  • Antiparasitic Efficacy :
    A study conducted by Roussaki et al. demonstrated that derivatives of thiazole compounds, including this compound, exhibited potent antiparasitic activity against Leishmania species with IC50_{50} values significantly lower than traditional antileishmanial drugs like miltefosine .
  • Anticancer Potential :
    Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in various cancer cell lines, showing promise as a potential chemotherapeutic agent . The study emphasized the compound's selective toxicity towards cancer cells compared to normal cells.

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